molecular formula C15H11F3O4 B8166584 Methyl 5-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166584
M. Wt: 312.24 g/mol
InChI Key: PCTUQRIECYJOJL-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a trifluoromethoxy group at the 2'-position, a hydroxyl group at the 5-position, and a methyl ester at the 3-position. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the hydroxyl group offers hydrogen-bonding capability, influencing solubility and target binding .

Properties

IUPAC Name

methyl 3-hydroxy-5-[2-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)10-6-9(7-11(19)8-10)12-4-2-3-5-13(12)22-15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTUQRIECYJOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is an organic compound characterized by its unique trifluoromethoxy group, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12F3O4
  • Molecular Weight : 320.25 g/mol

The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethoxy group aids in increasing the compound's bioavailability, while the hydroxyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions with proteins and enzymes.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cells.
    • In a comparative study, it was found to be more effective than standard chemotherapeutics like 5-fluorouracil in certain cancer types .
  • Anti-inflammatory Properties :
    • Research indicates that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antimicrobial properties against specific bacterial strains, although further research is required to elucidate these effects fully.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against various cancer cell lines. The results indicated:

  • MCF-7 (Breast Cancer) : IC50 = 0.7 ± 0.2 μM
  • HepG2 (Liver Cancer) : IC50 = 18.3 ± 1.4 μM
  • SGC-7901 (Stomach Cancer) : IC50 = 30.0 ± 1.2 μM

These findings suggest a potent anticancer profile that merits further investigation into its mechanism and therapeutic potential .

Case Study 2: Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAnticancer IC50 (μM)Anti-inflammatory ActivityNotes
This compound0.7YesStrong lipophilicity
Methyl 5-hydroxy-3'-(difluoromethyl)-[1,1'-biphenyl]-3-carboxylate22.8ModerateLess potent
Methyl 5-hydroxy-3'-(chloromethyl)-[1,1'-biphenyl]-3-carboxylate28.9LowNotable toxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three biphenyl derivatives with analogous frameworks but distinct substituents. Key differences in substituent chemistry, physicochemical properties, and biological activities are outlined below:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position) Key Properties
Methyl 5-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate 5-OH, 2'-OCF₃, 3-COOCH₃ Moderate LogP (~3.2*), enhanced metabolic stability, balanced solubility
Methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate 4'-CH₃, 5-nitrobenzoxadiazole, 3-COOCH₃ High LogP (~4.5*), strong electron-withdrawing groups improve target affinity for c-Myc inhibition
4'-Chloro-5-fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid 4'-Cl, 5-F, 2'-OCH₃, 3-COOH Lower LogP (~2.8*), halogen substituents increase rigidity and binding specificity
Trehalose-based bi-aryl ester (3n) 4'-OCH₃, 3-COOCH₃ (bis-methoxy) High hydrophilicity (LogP ~1.5*), designed for lectin binding via glycosidic motifs

*Estimated LogP values based on substituent contributions.

Key Insights :

  • Trifluoromethoxy vs. Methoxy/Nitro Groups : The 2'-trifluoromethoxy group in the target compound provides greater steric bulk and electron-withdrawing effects compared to methoxy, enhancing resistance to oxidative metabolism . However, it is less polar than the nitrobenzoxadiazole group in the c-Myc inhibitor, resulting in lower LogP than the latter .
  • Hydroxyl vs. Halogen Substituents : The 5-OH group increases aqueous solubility relative to the 5-fluoro/4'-chloro analog but may reduce membrane permeability compared to halogenated derivatives .
Target Binding Simulations
  • Molecular docking suggests the hydroxyl group at position 5 forms hydrogen bonds with lectin receptors (e.g., DC-SIGN), while the trifluoromethoxy group fills hydrophobic pockets. This dual functionality is absent in methoxy- or halogen-substituted analogs .

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